molecular formula C16H16BrNO B5874724 N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide

N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide

Cat. No. B5874724
M. Wt: 318.21 g/mol
InChI Key: OYSVWEXCMIKCNM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-inflammatory and anti-tumor properties, and has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of enzymes involved in the breakdown of acetylcholine.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting the activity of COX-2, N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide reduces inflammation and inhibits the growth of cancer cells. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has also been shown to inhibit the activity of other enzymes involved in the breakdown of acetylcholine, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of enzymes involved in the breakdown of acetylcholine, which may contribute to its potential use in the treatment of neurodegenerative diseases. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, and has been shown to be effective in reducing tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide in lab experiments is its specificity for COX-2, which allows for more targeted inhibition of inflammation and tumor growth. However, one limitation of using N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide may have off-target effects on other enzymes involved in the breakdown of acetylcholine, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide. One area of focus is the development of more specific and potent COX-2 inhibitors that may have fewer off-target effects. Another area of research is the potential use of N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide and its mechanism of action.

Synthesis Methods

N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylbenzoic acid with 2,5-dimethylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-10-4-5-11(2)14(8-10)16(19)18-15-7-6-13(17)9-12(15)3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSVWEXCMIKCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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